Galegine

描述

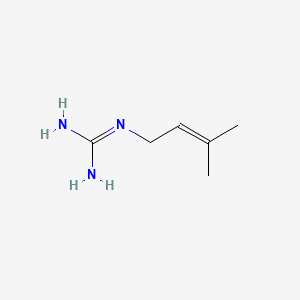

It is a guanidine alkaloid with the chemical formula C6H13N3 and a molar mass of 127.191 g/mol . Historically, galegine was used in the 1920s as a pharmaceutical treatment for diabetes, but its use was discontinued due to its toxicity . Research on this compound eventually led to the development of metformin, a widely used medication for type 2 diabetes .

准备方法

Synthetic Routes and Reaction Conditions: Galegine can be synthesized through various methods. One approach involves the use of molecularly imprinted polymers (MIPs) for the extraction of this compound. In this method, this compound is used as a template molecule, methacrylic acid as a functional monomer, ethylene glycol dimethacrylate as a cross-linker, azobisisobutyronitrile as a reaction initiator, and acetonitrile as a solvent .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Galega officinalis and the extraction of this compound from the plant. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify this compound from the plant extracts .

化学反应分析

Types of Reactions: Galegine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

科学研究应用

Cytotoxic Activity Against Cancer Cells

Recent studies have demonstrated the cytotoxic effects of galegine on human melanoma cells. A study conducted on two melanoma cell lines (DFW and SK-MEL-5) revealed that this compound induces apoptosis in a concentration-dependent manner. The IC50 values were found to be 630 µM for DFW cells and 3300 µM for SK-MEL-5 cells. Notably, the expression of apoptosis-related genes such as Bax and p53 was upregulated, indicating a potential mechanism through which this compound exerts its effects .

Key Findings:

- Apoptosis Induction : this compound treatment resulted in significant apoptosis in both melanoma cell lines.

- Gene Expression : Upregulation of Bax/Bcl-2 ratio and p53 gene expression was observed.

- Potential Therapeutic Candidate : The findings suggest that this compound could be further explored as a novel therapeutic candidate for melanoma treatment.

Anti-Diabetic Properties

This compound has been historically utilized for managing diabetes, particularly Type II diabetes. It plays a crucial role in glucose metabolism and has been linked to the development of metformin, a widely used anti-diabetic medication. Research indicates that this compound can lower blood glucose levels and improve insulin sensitivity .

Mechanisms of Action:

- AMP-Activated Protein Kinase Activation : this compound activates AMP-activated protein kinase, which is vital for fat metabolism and glucose regulation.

- Weight Reduction : Studies show that this compound leads to significant weight loss in animal models, contributing to its anti-diabetic effects .

Weight Management

This compound's role in weight management is supported by research demonstrating its ability to reduce body weight significantly in both normal and obese mice. This weight reduction is attributed to its influence on fat metabolism and appetite regulation, making it a candidate for developing anti-obesity drugs .

Summary of Weight Management Effects:

- Long-lasting Weight Reduction : this compound causes marked reductions in body weight over extended periods.

- Independence from Food Intake : Some studies suggest that the weight loss effects may occur independently of reduced food intake, highlighting its efficacy as a weight management agent.

Antihypertensive Effects

Recent investigations into this compound's pharmacological properties have revealed its potential as an antihypertensive agent. In experiments involving anesthetized hypertensive rats, this compound administration resulted in a rapid decrease in mean arterial blood pressure (MABP) in a dose-dependent manner .

Key Observations:

- Immediate Hypotensive Effect : this compound induced significant hypotension shortly after administration.

- Duration of Effect : The hypotensive effect was sustained for approximately 10–15 minutes post-administration.

Data Summary Table

作用机制

Galegine exerts its effects primarily through the inhibition of complex IV activity in the mitochondrial electron transport chain. This inhibition leads to a reduction in glycerol-derived gluconeogenesis by increasing the cytosolic redox state and reducing the activity of glycerol-3-phosphate dehydrogenase . This compound’s mechanism of action is similar to that of metformin and phenformin, which also inhibit complex IV and reduce hepatic gluconeogenesis .

相似化合物的比较

Metformin: A widely used antidiabetic drug that also inhibits complex IV activity and reduces hepatic gluconeogenesis.

Phenformin: Another antidiabetic drug with similar mechanisms of action but was withdrawn from the market due to its side effects.

Uniqueness: Galegine’s uniqueness lies in its historical significance as the precursor to modern antidiabetic drugs. Its toxic nature limited its direct use, but it played a crucial role in the development of safer and more effective medications like metformin .

生物活性

Galegine, a compound derived from Galega officinalis (French lilac), has garnered significant attention due to its diverse biological activities, particularly in the realms of metabolic regulation and antihypertensive effects. This article synthesizes findings from various studies, highlighting the mechanisms through which this compound exerts its effects, supported by data tables and case studies.

Overview of this compound

This compound is a biguanide compound structurally related to metformin, a well-known antidiabetic medication. Historically, Galega officinalis has been used in traditional medicine for managing diabetes and other metabolic disorders. Recent scientific investigations have elucidated its mechanisms of action, particularly its role in glucose metabolism and blood pressure regulation.

1. Metabolic Actions

This compound has been shown to influence metabolic pathways significantly. Key findings include:

- Weight Loss Effects : In studies involving mice, this compound administration resulted in reduced body weight independent of food intake. Pair-feeding experiments indicated that this compound might enhance energy expenditure or alter fat metabolism rather than merely suppressing appetite .

- Glucose Uptake Stimulation : this compound enhances glucose uptake in adipocytes (3T3-L1 cells) and muscle cells (L6 myotubes). At concentrations ranging from 50 μM to 3 mM, it stimulated glucose uptake effectively .

- AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis. This activation was observed in various cell types, including hepatoma cells and human kidney cells, suggesting a broad impact on cellular metabolism .

- Gene Expression Modulation : Microarray analysis revealed that this compound down-regulates genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein (SREBP). Notably, FASN expression decreased by approximately 2.5-fold upon treatment with this compound .

2. Antihypertensive Effects

This compound has demonstrated significant antihypertensive properties:

- Blood Pressure Reduction : In experimental models using hypertensive rats, this compound administered at doses of 2.5, 5, and 10 mg/kg resulted in rapid and dose-dependent reductions in mean arterial blood pressure (MABP) by an average of 40% . The effects were characterized by a quick onset and sustained duration.

- Mechanism of Action : The hypotensive effect is believed to involve vasodilation and modulation of the renin-angiotensin system, although specific pathways remain to be fully elucidated .

Table 1: Effects of this compound on Body Weight and Blood Glucose Levels in Mice

| Treatment Group | Body Weight Change (g) | Blood Glucose Level (mmol/l) |

|---|---|---|

| Control | +5 | 6.0 ± 0.5 |

| This compound (3.41 mmol/kg) | -3 | 3.2 ± 0.4 |

Data represents mean ± standard error; significant differences noted at P < 0.001 .

Table 2: Gene Expression Changes Induced by this compound in Adipocytes

| Gene | Expression Change (Fold) |

|---|---|

| Fatty Acid Synthase (FASN) | -2.5 |

| SREBP | -2.0 |

| Hormone-Sensitive Lipase | -1.8 |

| Acyl-CoA Synthetase | -1.7 |

Results obtained from microarray analysis followed by QPCR validation .

Case Study 1: Weight Loss in Obese Mice

A study examined the effects of this compound on obese mice over a period of 11 days. Mice treated with this compound showed a significant reduction in body weight compared to control mice, with no corresponding decrease in food intake observed during pair-feeding trials, indicating enhanced metabolic activity independent of caloric restriction .

Case Study 2: Antihypertensive Efficacy

In another study focusing on the antihypertensive effects of this compound, researchers administered varying doses to hypertensive rats. Results indicated that even at lower doses, this compound produced significant hypotensive effects within minutes of administration, suggesting potential clinical applications for managing hypertension .

属性

IUPAC Name |

2-(3-methylbut-2-enyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMLHMAIUVSYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202659 | |

| Record name | Galegine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-83-9 | |

| Record name | N-(3-Methyl-2-buten-1-yl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galegine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galegine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALEGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R469KQG1EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。